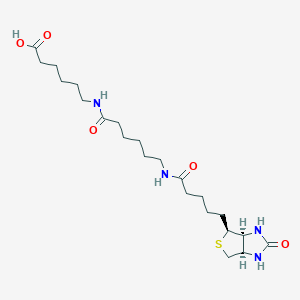![molecular formula C33H30FNO4 B016610 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide CAS No. 887355-33-1](/img/structure/B16610.png)
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated compounds often involves complex reactions. For instance, 2-fluoro-2 phenylacetic acid can be synthesized from phenylglycine through a fluorodeamination reaction, highlighting the intricate steps often required in producing fluorinated derivatives (Hamman, Béguin, & Arnaud, 1991). Similarly, the synthesis of aromatic polyhydrazides and poly(amide–hydrazide)s from bis(ether benzoic acid)s demonstrates the complexity of producing high-performance polymers with specific chemical structures (Hsiao, Dai, & He, 1999).
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using various spectroscopic methods. For example, the structure of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was characterized by linear-polarized IR-spectroscopy, supported by quantum chemical calculations (Kolev & Angelov, 2008). Similarly, DFT studies and crystallographic analysis are pivotal in confirming the molecular structure of complex compounds (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs include the synthesis of amides and phenylhydrazides from carboxylic acids, demonstrating the versatility of certain reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate in amide bond formation (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2007).
Physical Properties Analysis
The physical properties of fluorinated compounds and their derivatives, such as stability, solubility, and thermal properties, can significantly vary based on their molecular structure and substituents. For instance, the solubility and thermal properties of polyhydrazides and poly(amide–hydrazide)s are influenced by their molecular structure, as seen in their ability to form transparent, flexible films and their high thermal stability (Hsiao, Dai, & He, 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity and the ability to form specific bonds or structures, are key to understanding the behavior of compounds under different chemical reactions. For example, the efficiency of boron-based catalysts in amide condensation reactions illustrates the chemical properties that enable the formation of complex molecules from simpler precursors (Maki, Ishihara, & Yamamoto, 2006).
Applications De Recherche Scientifique
1. Synthesis and Biological Evaluation
The compound has been utilized in the synthesis of biologically active molecules. For instance, an orally active ghrelin agonist was synthesized to investigate the orexigenic role of ghrelin in regulating energy homeostasis, suggesting its application in studying feeding behavior and pharmacology (Lugar et al., 2004).
2. Antimicrobial Agent Synthesis
It has been used in the synthesis of new quinazolines with potential antimicrobial properties, indicating its role in the development of new antibiotics (Desai et al., 2007).
3. Antiviral and Antifungal Activity
The compound has been involved in the synthesis of 1,3,4‐substituted 2‐azetidinones with reported antiviral and antifungal activities, demonstrating its importance in the creation of pharmaceutical agents (Pandey et al., 2005).
4. Facilitating Novel Synthesis Approaches
It has been used in the synthesis of pyrrolo[1,2-b]pyridazine derivatives, providing a new approach to this class of compounds, which could be significant in various chemical synthesis applications (Sagyam et al., 2009).
Propriétés
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-13-7-4-8-14-24)32(37)25-17-19-26(34)20-18-25)33(38)35-27-15-9-10-16-28(27)39-21-23-11-5-3-6-12-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWVPWXNZXRMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442615 | |
| Record name | 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide | |
CAS RN |
887355-33-1 | |
| Record name | 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester](/img/structure/B16556.png)



